molecular formula C21H25ClN2O6S B14471961 Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate CAS No. 69164-73-4

Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate

Cat. No.: B14471961
CAS No.: 69164-73-4
M. Wt: 469.0 g/mol
InChI Key: ZKOSIKMVBXHZBO-UHFFFAOYSA-N
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Description

Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a sulfamoyl group, and a phenylmethoxycarbonylamino group. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl bromide with 4-(2-chloroethylsulfamoyl)-2-aminobutanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(2-bromoethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate
  • Benzyl 4-(2-chloroethylsulfamoyl)-2-(methylmethoxycarbonylamino)butanoate
  • Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)pentanoate

Uniqueness

Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

69164-73-4

Molecular Formula

C21H25ClN2O6S

Molecular Weight

469.0 g/mol

IUPAC Name

benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C21H25ClN2O6S/c22-12-13-23-31(27,28)14-11-19(20(25)29-15-17-7-3-1-4-8-17)24-21(26)30-16-18-9-5-2-6-10-18/h1-10,19,23H,11-16H2,(H,24,26)

InChI Key

ZKOSIKMVBXHZBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCS(=O)(=O)NCCCl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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